(R)-3-Amino-2-benzylpropanoic acid hydrochloride
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Overview
Description
®-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-2-benzylpropanoic acid, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-benzylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide and glycine.
Formation of Intermediate: Benzyl bromide reacts with glycine in the presence of a base to form an intermediate compound.
Hydrolysis and Resolution: The intermediate is then hydrolyzed to produce the racemic mixture of 3-Amino-2-benzylpropanoic acid. This mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: The ®-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-Amino-2-benzylpropanoic acid.
Industrial Production Methods
Industrial production of ®-3-Amino-2-benzylpropanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-benzylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols, aldehydes
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
®-3-Amino-2-benzylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-benzylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their conformation, and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-benzylpropanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Phenylalanine: An amino acid with a similar benzyl group but different side chain structure.
Tyrosine: Another amino acid with a hydroxyl group on the benzyl ring.
Uniqueness
®-3-Amino-2-benzylpropanoic acid hydrochloride is unique due to its chiral nature and specific configuration, which imparts distinct biological activity and selectivity in reactions
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMCIGQCWOWJV-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719288 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276055-51-6 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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